molecular formula C8H7BrF3NO2S B1421253 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020253-01-3

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1421253
CAS No.: 1020253-01-3
M. Wt: 318.11 g/mol
InChI Key: NAECPINMLAJRLV-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H7BrF3NO2S . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

This compound is a derivative of benzenesulfonamide, and sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The specific targets of this compound may vary depending on its molecular structure and the environment in which it is used .

Mode of Action

As a sulfonamide derivative, it may bind to enzymes or receptors in the body and interfere with their normal function . The bromo and trifluoromethyl groups on the benzene ring could potentially enhance the compound’s binding affinity or selectivity .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it could impact pathways related to pH regulation and fluid balance .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action . Factors such as the compound’s solubility, stability, and interactions with transport proteins could all influence its pharmacokinetic profile .

Result of Action

Depending on its targets and mode of action, it could potentially alter enzyme activity, disrupt cellular processes, or modulate signal transduction pathways . More research is needed to elucidate these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets . Additionally, the compound’s effects could be modulated by the physiological and pathological state of the organism in which it is used .

Biochemical Analysis

Biochemical Properties

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis The compound’s sulfonamide group suggests potential interactions with enzymes that have sulfonamide-binding sites, which could influence enzyme activity and biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are not extensively studied. Compounds with similar structures are known to influence cell signaling pathways, gene expression, and cellular metabolism. It is plausible that this compound could affect these cellular functions through similar mechanisms .

Molecular Mechanism

At the molecular level, this compound may exert its effects through binding interactions with specific biomolecules. The presence of the sulfonamide group suggests potential enzyme inhibition or activation, which could lead to changes in gene expression and cellular function . Detailed studies on the exact molecular mechanisms are needed to provide a comprehensive understanding.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to consider potential threshold effects and toxic or adverse effects at high doses. Detailed dosage studies are necessary to determine safe and effective levels for research applications .

Metabolic Pathways

The compound may interact with enzymes and cofactors involved in metabolic processes, potentially affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely that the compound interacts with specific transporters or binding proteins, influencing its localization and accumulation within cellular compartments . Detailed studies are required to understand these processes.

Subcellular Localization

The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with methylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAECPINMLAJRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674357
Record name 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-01-3
Record name 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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